3-(6-chloro-1H-indol-1-yl)propanoic acid

描述

Molecular Architecture and IUPAC Nomenclature

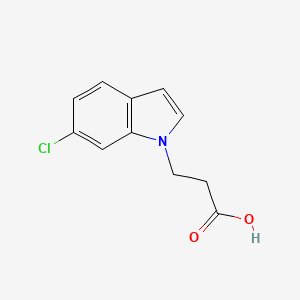

The molecular architecture of this compound exhibits a distinctive structural framework that combines the aromatic indole heterocycle with an aliphatic carboxylic acid functionality. The compound possesses the molecular formula C11H10ClNO2 and maintains a molecular weight of 223.66 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(6-chloroindol-1-yl)propanoic acid, reflecting the specific substitution pattern and connectivity within the molecular structure.

The indole core structure consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system that serves as the foundational framework for the molecule. The chlorine substituent occupies the 6-position of the indole ring, which corresponds to the para position relative to the nitrogen atom in the benzene portion of the bicyclic system. This specific positioning of the halogen substituent significantly influences the electronic distribution and chemical reactivity of the aromatic system.

The propanoic acid chain extends from the nitrogen atom of the indole ring through a three-carbon aliphatic linkage terminating in the carboxylic acid functional group. The simplified molecular input line entry system representation is expressed as OC(=O)CCn1ccc2c1cc(Cl)cc2, which provides a concise description of the atomic connectivity and bonding patterns within the molecular structure. The Chemical Abstracts Service registry number 1094641-37-8 serves as the unique identifier for this specific compound in chemical databases and literature.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.66 g/mol |

| Chemical Abstracts Service Number | 1094641-37-8 |

| International Union of Pure and Applied Chemistry Name | 3-(6-chloroindol-1-yl)propanoic acid |

| Simplified Molecular Input Line Entry System | OC(=O)CCn1ccc2c1cc(Cl)cc2 |

Crystallographic Analysis and Conformational Studies

The crystallographic characteristics of this compound reveal important structural details regarding the three-dimensional arrangement of atoms within the crystal lattice. While specific crystallographic data for this exact compound are limited in the available literature, examination of closely related indole derivatives provides valuable insights into the expected conformational behavior and solid-state packing arrangements. The presence of the chlorine substituent at the 6-position introduces significant steric and electronic effects that influence the overall molecular conformation and intermolecular interactions within the crystalline state.

The indole ring system typically maintains a planar configuration due to the aromatic character of the fused bicyclic structure. However, the propanoic acid chain attached to the nitrogen atom introduces conformational flexibility that can result in multiple possible spatial arrangements. The carbon-carbon bonds within the propanoic acid chain can adopt various rotational conformations, with the most stable configurations being those that minimize steric interactions between the carboxylic acid group and the indole ring system.

Hydrogen bonding interactions play a crucial role in determining the crystal packing arrangements of carboxylic acid-containing compounds. The carboxylic acid functional group in this compound can participate in both intramolecular and intermolecular hydrogen bonding networks, which significantly influence the stability and organization of molecules within the crystal structure. These interactions typically involve the formation of dimeric or polymeric hydrogen-bonded assemblies that contribute to the overall crystal packing efficiency and thermodynamic stability.

The chlorine substituent at the 6-position introduces additional complexity to the crystallographic analysis through its participation in halogen bonding interactions. These weak non-covalent interactions can influence the crystal packing arrangements and contribute to the overall stability of the solid-state structure. The electronegativity and size of the chlorine atom create specific spatial requirements that must be accommodated within the crystal lattice, potentially leading to unique packing motifs not observed in unsubstituted indole derivatives.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by the complex interplay between the aromatic indole system, the electron-withdrawing chlorine substituent, and the carboxylic acid functionality. The indole ring system exhibits extensive π-electron delocalization across the fused bicyclic structure, creating a stable aromatic framework with characteristic electronic properties. The presence of the chlorine atom at the 6-position significantly perturbs this electronic distribution through its strong electron-withdrawing inductive effect.

The chlorine substituent introduces a substantial electronegative influence that affects the electron density distribution throughout the indole ring system. This electronic perturbation manifests as a decrease in electron density at positions ortho and para to the chlorine substituent, while simultaneously increasing the electrophilic character of the aromatic carbons. The magnitude of this effect can be quantified through computational analyses that examine changes in atomic charges, molecular orbital energies, and electrostatic potential surfaces.

Quantum chemical calculations provide detailed insights into the frontier molecular orbital characteristics of this compound. The highest occupied molecular orbital typically exhibits significant π-character localized primarily on the indole ring system, while the lowest unoccupied molecular orbital shows contributions from both the aromatic system and the chlorine substituent. The energy gap between these frontier orbitals influences the compound's reactivity, spectroscopic properties, and photochemical behavior.

The carboxylic acid functional group contributes additional complexity to the electronic structure through its ability to exist in various protonation states and to participate in hydrogen bonding interactions. The carbonyl oxygen and hydroxyl oxygen atoms of the carboxylic acid group possess lone pair electrons that can engage in intermolecular interactions, while the acidic hydrogen atom can participate in hydrogen bonding networks. These electronic features significantly influence the compound's physical properties, chemical reactivity, and biological activity profiles.

| Electronic Property | Characteristic |

|---|---|

| Aromatic System | Extended π-electron delocalization |

| Substituent Effect | Electron-withdrawing inductive influence |

| Frontier Orbitals | π-dominated highest occupied molecular orbital |

| Hydrogen Bonding | Carboxylic acid functionality participation |

Comparative Structural Analysis with Related Indole Derivatives

The structural characteristics of this compound can be effectively evaluated through comparative analysis with related indole derivatives that share similar structural features. Examination of the 6-bromo analogue, 3-(6-bromo-1H-indol-1-yl)propanoic acid, reveals the influence of halogen size and electronegativity on molecular properties. The bromine-containing compound exhibits a molecular weight of 268.11 grams per mole, representing an increase of approximately 44.45 grams per mole compared to the chlorine derivative. This mass difference reflects the larger atomic radius and higher atomic weight of bromine relative to chlorine.

The 5-chloro positional isomer, 3-(5-chloro-1H-indol-1-yl)propanoic acid, provides valuable insights into the effects of substituent positioning on molecular structure and properties. This isomer maintains the same molecular formula C11H10ClNO2 but exhibits different electronic and steric characteristics due to the altered position of the chlorine substituent. The 5-position corresponds to the meta position relative to the nitrogen atom in the benzene portion of the indole system, resulting in different electronic effects compared to the 6-position substitution pattern.

Related compounds such as 6-chloroindole-3-acetic acid demonstrate the structural variations possible within the chloroindole family of compounds. This derivative features the carboxylic acid functionality directly attached to the 3-position of the indole ring rather than through a propanoic acid chain, resulting in a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 grams per mole. The direct attachment of the carboxylic acid group significantly alters the conformational flexibility and intermolecular interaction patterns compared to the propanoic acid derivative.

The amino acid derivative 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, commonly known as 6-chlorotryptophan, represents another important structural variant within this compound family. This derivative features the carboxylic acid and amino functionalities positioned on the same carbon atom, creating an α-amino acid structure with a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 grams per mole. The presence of both amino and carboxylic acid functionalities in close proximity creates unique zwitterionic behavior and hydrogen bonding patterns not observed in the simple carboxylic acid derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Variation |

|---|---|---|---|

| This compound | C11H10ClNO2 | 223.66 | Reference compound |

| 3-(6-bromo-1H-indol-1-yl)propanoic acid | C11H10BrNO2 | 268.11 | Halogen substitution |

| 3-(5-chloro-1H-indol-1-yl)propanoic acid | C11H10ClNO2 | 223.66 | Positional isomer |

| 6-chloroindole-3-acetic acid | C10H8ClNO2 | 209.63 | Shorter carbon chain |

| 6-chlorotryptophan | C11H11ClN2O2 | 238.67 | Amino acid derivative |

Structure

2D Structure

属性

IUPAC Name |

3-(6-chloroindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEYHJBTSQUOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Alkylation Using Haloalkanoic Acid Esters

A common strategy involves the reaction of 6-chloroindole with a haloalkanoic acid ester (e.g., ethyl 3-bromopropanoate) in the presence of a base such as cesium carbonate or potassium carbonate. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under heating conditions (80–140 °C), sometimes employing microwave irradiation to enhance the reaction rate.

6-chloroindole + ethyl 3-bromopropanoate → ethyl 3-(6-chloro-1H-indol-1-yl)propanoate → hydrolysis → 3-(6-chloro-1H-indol-1-yl)propanoic acid

- The ester intermediate is then hydrolyzed under basic aqueous conditions (e.g., 30% sodium hydroxide solution) to yield the free acid.

- The hydrolysis step is typically performed at room temperature or slightly elevated temperatures to avoid decomposition.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| N-alkylation | 6-chloroindole, ethyl 3-bromopropanoate, cesium carbonate, DMF | 80–140 °C | 1–3 hours | Microwave heating optional |

| Hydrolysis | 30% NaOH aqueous solution | Room temp–50 °C | 1–4 hours | Followed by acidification |

This method is supported by patent literature describing similar indole derivative preparations using cesium carbonate and microwave heating to improve yields and reduce reaction times.

Multi-Step Synthesis via Protection and Nucleophilic Substitution

Another approach involves protection of the indole nitrogen or other functional groups, followed by nucleophilic substitution with alkyl halides under strong base conditions such as lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C). After substitution, deprotection and hydrolysis steps afford the target acid.

- Protection of indole-3-acetic acid derivatives with methyl chloroformate in methanol forms intermediates suitable for further substitution.

- Nucleophilic substitution with alkyl bromides under LDA and hexamethylphosphoric triamide (HMPA) catalysis at low temperature ensures regioselectivity.

- Deprotection with sodium hydroxide yields the final acid product.

This method is detailed in synthetic routes for indole carboxylic acid derivatives and can be adapted for 6-chloroindole substrates.

Direct Heating and Acid Treatment

In some experimental protocols, 6-chloroindole derivatives are reacted directly with propanoic acid or its derivatives under heating (around 100 °C) in the presence of acids or bases to facilitate substitution and esterification.

- Reaction mixtures are heated in round-bottom flasks with stirring for several hours.

- Post-reaction, the mixtures are cooled, filtered, and purified by recrystallization.

- These methods yield various indole derivatives including this compound analogs, as demonstrated in experimental syntheses of related compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| N-alkylation with haloester | 6-chloroindole, ethyl 3-bromopropanoate | Cs2CO3 or K2CO3, DMF, 80–140 °C, microwave optional | Straightforward, scalable | Requires careful control of temp | 50–80 |

| Multi-step protection/substitution | Protected indole derivatives, alkyl bromides | LDA, HMPA, THF, -78 °C, NaOH hydrolysis | High regioselectivity | Multi-step, requires low temp | 40–70 |

| Direct heating with acids | 6-chloroindole, propanoic acid derivatives | Heating at 100 °C, acid/base catalysis | Simple setup | Longer reaction times, lower purity | 30–60 |

Research Findings and Optimization Notes

- Microwave-assisted N-alkylation significantly reduces reaction times from hours to minutes while maintaining or improving yields.

- Use of cesium carbonate as a base has shown improved reactivity and selectivity compared to potassium carbonate.

- Protection-deprotection strategies enable selective functionalization but add complexity and cost.

- Hydrolysis conditions must be optimized to prevent degradation of the indole ring; mild basic hydrolysis at room temperature is preferred.

- Purification typically involves extraction, washing with brine, drying over sodium sulfate, and column chromatography or recrystallization for high purity.

化学反应分析

Types of Reactions: 3-(6-Chloro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, in acidic or basic medium.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or ethers.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 3-(6-chloro-1H-indol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Chloro vs. Methyl Substitution

- 3-(5-Methyl-1H-indol-1-yl)propanoic acid (CAS 18108-86-6) replaces the 6-chloro group with a methyl substituent at the 5-position. This substitution reduces electronegativity and increases hydrophobicity, as reflected in its molecular formula (C₁₂H₁₃NO₂, MW 203.24 g/mol) .

Positional Isomerism of Chlorine

- 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid (CAS 2137590-57-7) features chlorine at the 7-position of indole and a phenyl group at the 2-position. Its molecular formula (C₁₇H₁₄ClNO₂, MW 299.75 g/mol) indicates higher complexity .

- Impact : Chlorine’s position (6 vs. 7) alters steric and electronic effects, which may influence binding affinity in receptor-ligand interactions.

Multi-Halogenated Derivatives

- 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid (CAS 1193314-76-9) incorporates both chlorine (6-position) and fluorine (5-position) on the indole ring, along with an acetamido group on the propanoic acid chain. Its molecular formula (C₁₃H₁₂ClFN₂O₃, MW 298.70 g/mol) highlights increased polarity .

- Impact : Fluorine’s electronegativity and small atomic radius can enhance metabolic stability and bioavailability compared to single-halogen derivatives.

Functional Group Modifications on the Propanoic Acid Chain

Amino and Hydroxy Substituents

- 2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid (synonym: 6-chloro-Tryptophan) introduces an amino group on the propanoic acid backbone (MW 238.67 g/mol).

- 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid (CAS 33600-67-8) adds a methoxy group at the 6-position, increasing lipophilicity (MW 361.3 g/mol) .

- Impact: Amino groups enhance solubility and enable zwitterionic behavior, while methoxy/hydroxy groups (e.g., 2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, CAS 18749-30-9 ) improve hydrogen-bonding capacity.

Aromatic and Heterocyclic Additions

- Impact : Bulky aromatic groups may enhance binding to hydrophobic pockets in enzymes or receptors but could reduce aqueous solubility.

Antimicrobial Potential

- Chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid analogs demonstrate moderate antifungal activity against Aspergillus niger , implying that the propanoic acid moiety contributes to microbial inhibition.

Enzyme and Receptor Targeting

- Indole derivatives with amino acid-like structures (e.g., 6-chloro-Tryptophan ) may interfere with tryptophan metabolism or act as enzyme inhibitors.

- The acetamido group in 3-(6-chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid could serve as a substrate mimic for proteases or acetyltransferases.

Physicochemical Properties

*Predicted based on benzimidazole analog data .

生物活性

3-(6-Chloro-1H-indol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a 6-chloroindole moiety attached to a propanoic acid group, which is essential for its biological activity. The chlorine atom at the 6-position may enhance the compound's interaction with various biological targets, influencing its pharmacological properties.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially leading to anticancer effects.

- Receptor Modulation : It may modulate receptors involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Neurotransmission Influence : Given its structural similarity to tryptophan, it may impact serotonin pathways, indicating potential neuropharmacological applications.

Biological Activities

The biological activities of this compound are summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures showed higher cytotoxicity against cancer cell lines compared to healthy cells .

- Antimicrobial Efficacy : A comparative analysis revealed that compounds within the indole family exhibited significant antibacterial activity. For instance, certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Preliminary studies suggest that related compounds may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease .

常见问题

Q. What are the recommended methods for synthesizing 3-(6-chloro-1H-indol-1-yl)propanoic acid in a laboratory setting?

The synthesis typically involves functionalizing an indole precursor with a chloro substituent at the 6-position, followed by alkylation to introduce the propanoic acid moiety. Key steps include:

- Chlorination : Electrophilic substitution (e.g., using Cl₂ or SOCl₂) on the indole ring under controlled temperature (0–5°C) to achieve regioselectivity at the 6-position .

- Alkylation : Reaction with a propanoic acid derivative (e.g., acrylonitrile followed by hydrolysis) to attach the side chain. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Q. What are the critical spectroscopic techniques used to characterize this compound?

- FT-IR : Identify functional groups: C=O stretch (~1700 cm⁻¹), indole N-H (~3400 cm⁻¹), and C-Cl (~600 cm⁻¹) .

- UV-Vis : Absorbance maxima near 280 nm (indole π→π* transitions) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm regiochemistry .

Advanced Research Questions

Q. How does the electronic nature of the 6-chloro substituent influence the reactivity of this compound in nucleophilic reactions?

The chloro group is electron-withdrawing, which:

- Activates the indole ring toward electrophilic substitution at positions 2 and 4 due to meta-directing effects .

- Reduces nucleophilicity of the propanoic acid moiety, requiring stronger bases (e.g., NaH) for esterification or amidation reactions .

- Modulates redox behavior : Cyclic voltammetry shows a shifted oxidation potential compared to non-halogenated analogs, impacting applications in electrochemical studies .

Q. In studies reporting contradictory biological activities of this compound, what experimental variables should be controlled to ensure reproducibility?

- Dose-response consistency : Use standardized molar concentrations (e.g., 1–100 µM) across assays to avoid threshold effects .

- Cell line/pathway specificity : Validate target engagement (e.g., COX-2 inhibition via ELISA) in multiple models (e.g., RAW 264.7 macrophages vs. human PBMCs) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to prevent off-target effects .

- Batch-to-batch purity : Re-test synthesized batches via HPLC before biological assays .

Q. What in silico approaches are recommended to predict the binding affinity of this compound toward cyclooxygenase enzymes?

- Molecular docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to assess binding poses. The chloro group may form halogen bonds with Leu352/Ser353 .

- MD simulations : Run 100-ns trajectories (GROMACS) to evaluate complex stability. Focus on hydrogen bonding between the propanoic acid group and Arg120 .

- QSAR modeling : Train models using datasets of indole derivatives to correlate substituent effects (Cl, NO₂, Br) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。